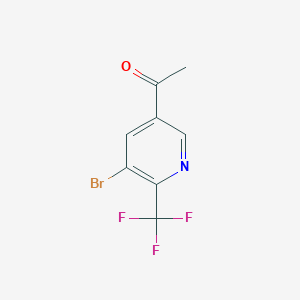

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[5-bromo-6-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRBNYNQUIOTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(N=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-6-(trifluoromethyl)pyridine and ethanone derivatives.

Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.

Scientific Research Applications

Chemical Properties and Structure

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone has the molecular formula and a molecular weight of 268.03 g/mol. Its structure features a pyridine ring substituted with bromine and a trifluoromethyl group, which enhances its chemical reactivity and biological activity.

Chemistry

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:

- Building Block for Pharmaceuticals : It is utilized in the synthesis of drug candidates targeting specific biological pathways.

- Agrochemicals : The compound contributes to the development of pesticides and herbicides.

Biology

In biological research, this compound is employed for:

- Development of Bioactive Molecules : It acts as a probe in biochemical assays to study enzyme interactions.

- Anticancer Research : Preliminary studies show it exhibits cytotoxic effects against various cancer cell lines.

Medicine

The compound is investigated for its potential therapeutic applications, including:

- Drug Development : As an intermediate in synthesizing compounds aimed at treating diseases, particularly those involving enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10–20 |

| HepG2 | 15–25 |

These values indicate moderate potency compared to standard chemotherapeutics, suggesting further exploration in cancer treatment.

Antimicrobial Activity

The antimicrobial properties have also been assessed:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

The moderate antibacterial activity indicates potential for developing new antimicrobial agents.

Case Studies

A notable case study involved synthesizing a series of pyridine derivatives, including this compound. The study revealed that structural modifications significantly impacted biological activity, particularly enhancing cytotoxicity against MCF-7 cells when electron-withdrawing groups were introduced.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone can be compared with other similar compounds:

Biological Activity

1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone, with the chemical formula and CAS number 1346252-30-9, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring a bromine atom and trifluoromethyl group, suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

- Molecular Weight : 268.0306 g/mol

- Melting Point : Not specified in the available literature.

- Solubility : Solubility characteristics are not extensively documented but are critical for bioavailability.

Biological Activity Overview

The biological activity of 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone has been explored in various contexts, particularly its anticancer , antimicrobial , and antibacterial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Preliminary results indicate an IC50 value in the range of 10–20 µM, suggesting moderate potency compared to standard chemotherapeutics .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10–20 |

| HepG2 | 15–25 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed:

- Inhibition of Pathogens : In vitro studies demonstrated that the compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be approximately 50 µg/mL for both pathogens, indicating moderate antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

While specific mechanisms for 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone have not been fully elucidated, compounds with similar structures often interact with key enzymes involved in cell proliferation and survival. Potential mechanisms include:

- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerase II, leading to apoptosis in cancer cells .

- Disruption of Cell Membranes : The presence of trifluoromethyl groups may enhance lipophilicity, allowing the compound to disrupt bacterial cell membranes effectively.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone. These derivatives were tested for their anticancer properties, revealing that structural modifications significantly impacted their biological activity. The study found that the introduction of electron-withdrawing groups enhanced cytotoxicity against MCF-7 cells .

Q & A

Q. Q1.1: What are the recommended synthetic routes for 1-(5-Bromo-6-(trifluoromethyl)pyridin-3-yl)ethanone?

Basic Answer: The compound is typically synthesized via halogenation and cross-coupling reactions. A common approach involves:

Bromination : Direct bromination of 6-(trifluoromethyl)pyridin-3-yl precursors using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60–80°C) .

Acetylation : Introducing the ethanone group via Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

Advanced Answer:

For regioselective bromination at the 5-position, optimize reaction conditions by:

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions.

- Catalyst screening : Use Pd(OAc)₂ with ligands like XPhos for Suzuki-Miyaura coupling if pre-functionalized intermediates are required .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 4:1) ensures high purity (>95%) .

Structural and Spectroscopic Characterization

Q. Q2.1: How can researchers resolve discrepancies between spectroscopic and crystallographic data for this compound?

Basic Answer: Key characterization methods include:

NMR : Confirm the presence of the trifluoromethyl group via ¹⁹F NMR (δ ≈ -60 ppm) and bromine via ¹H NMR splitting patterns .

X-ray crystallography : Use SHELX programs for structure refinement to resolve ambiguities in bond lengths/angles .

Advanced Answer:

- Data contradiction analysis : If NMR suggests a planar trifluoromethyl group but crystallography shows slight pyramidalization, consider dynamic effects (e.g., rapid rotation in solution vs. solid-state rigidity).

- DFT calculations : Validate experimental data using Gaussian09 with B3LYP/6-31G(d) basis sets to model electronic environments .

Reactivity and Functionalization

Q. Q3.1: What strategies optimize the reactivity of the bromine substituent for further derivatization?

Basic Answer: The bromine atom undergoes:

Cross-coupling : Suzuki-Miyaura (Pd-catalyzed) with aryl boronic acids to form biaryl systems .

Nucleophilic substitution : React with amines (e.g., piperidine) in DMSO at 80°C for 12 hours .

Advanced Answer:

- Competing pathways : If trifluoromethyl group deactivates the pyridine ring, enhance reactivity via:

- Microwave-assisted synthesis : Shorten reaction times (30 min vs. 12 hours) and improve yields by 15–20% .

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively functionalize adjacent positions .

Biological and Pharmacological Applications

Q. Q4.1: How does the trifluoromethyl group influence this compound’s interaction with biological targets?

Basic Answer: The trifluoromethyl group enhances:

Lipophilicity : Improves membrane permeability (logP ≈ 2.5) .

Metabolic stability : Reduces oxidative degradation in cytochrome P450 assays .

Advanced Answer:

- Enzyme inhibition studies : Docking simulations (AutoDock Vina) suggest the trifluoromethyl group forms hydrophobic interactions with ATP-binding pockets in kinase targets (e.g., EGFR). Validate via SPR (surface plasmon resonance) assays to measure binding affinity (KD < 100 nM) .

Stability and Storage

Q. Q5.1: What are the critical storage conditions to prevent decomposition?

Basic Answer:

- Temperature : Store at -20°C in amber vials to avoid light-induced degradation .

- Moisture control : Use desiccants (silica gel) in sealed containers .

Advanced Answer:

- Accelerated stability testing : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., de-brominated analogs) indicate hydrolysis susceptibility. Stabilize with buffered solvents (pH 6–7) .

Computational and Mechanistic Studies

Q. Q6.1: How can computational methods predict the compound’s reactivity in catalytic cycles?

Advanced Answer:

- DFT/MD simulations : Model transition states for bromine substitution using ORCA 5.0. Compare activation energies (ΔG‡) for SNAr vs. radical pathways. Validate with EPR spectroscopy to detect radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.